(5-methyl-2-(3,4,5-trimethoxyphenyl)oxazol-4-yl)methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
Description
BenchChem offers high-quality (5-methyl-2-(3,4,5-trimethoxyphenyl)oxazol-4-yl)methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-methyl-2-(3,4,5-trimethoxyphenyl)oxazol-4-yl)methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl 1-(4-chlorophenyl)-5-methyltriazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClN4O6/c1-13-21(27-28-29(13)17-8-6-16(25)7-9-17)24(30)34-12-18-14(2)35-23(26-18)15-10-19(31-3)22(33-5)20(11-15)32-4/h6-11H,12H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZBKHPRWFMKKSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)Cl)C(=O)OCC3=C(OC(=N3)C4=CC(=C(C(=C4)OC)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (5-methyl-2-(3,4,5-trimethoxyphenyl)oxazol-4-yl)methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a novel chemical entity that has garnered attention for its potential biological activities. This compound belongs to a class of isoxazole derivatives known for their diverse pharmacological profiles, including anti-inflammatory and immunomodulatory effects.
The chemical structure and properties of the compound are as follows:
| Property | Value |
|---|---|
| Molecular Formula | C25H26ClN4O6 |
| Molecular Weight | 494.05 g/mol |
| CAS Number | 1223900-25-1 |
Research indicates that compounds containing the isoxazole ring, such as this triazole derivative, can regulate immune functions and exhibit anti-inflammatory properties. The mechanism of action primarily involves modulation of cytokine production and lymphocyte activity.
Key Findings:
- Immunomodulatory Effects : Isoxazole derivatives have been shown to influence the proliferation of immune cells such as thymocytes and splenocytes. Specifically, they can regulate the production of pro-inflammatory cytokines like IL-1β and TNF-α in vitro .
- Anti-inflammatory Activity : In various experimental models, these compounds have demonstrated the ability to reduce inflammation. For instance, they have been effective in lowering carrageenan-induced paw edema in animal models .
- Cancer Cell Line Studies : Preliminary studies suggest that this compound exhibits cytotoxic effects against certain cancer cell lines. The anti-proliferative activity was assessed through IC50 values, indicating significant potential for further development as an anticancer agent .
Case Studies
Several studies have highlighted the biological activity of similar isoxazole derivatives:
- Study on Immune Response : A study involving a closely related compound indicated that it inhibited the humoral immune response while stimulating specific phases of delayed-type hypersensitivity (DTH). This dual action suggests that these compounds might be useful in managing autoimmune conditions .
- Cytotoxicity Against Cancer Cells : Research on related triazole compounds has shown promising results against various human cancer cell lines, with IC50 values ranging from 0.037 to 0.20 μM for some derivatives .
Scientific Research Applications
Anti-inflammatory Activity
Research has indicated that compounds containing oxazole and triazole rings exhibit significant anti-inflammatory properties. The specific compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in mediating inflammation.
Key Findings:
- A study demonstrated that derivatives of triazole compounds showed inhibition rates of 38%-100% compared to indomethacin and 44%-115% compared to celecoxib after three hours of treatment.
- The compound's structural similarities with other effective triazole derivatives suggest comparable mechanisms of action against inflammation.
Immunomodulatory Effects
The compound also exhibits immunomodulatory properties. Various studies have shown that isoxazole derivatives can influence immune responses by modulating cytokine production and lymphocyte activity.
Case Study Insights:
- One study found that related isoxazole derivatives suppressed TNF-alpha production in human blood cultures while inhibiting lymphocyte proliferation induced by phytohemagglutinin (PHA).
- This suggests potential therapeutic roles in managing autoimmune conditions or enhancing immune responses.
Anticancer Potential
The anticancer applications of this compound are particularly noteworthy. Its structural components are associated with significant biological activity against various cancer cell lines.
Case Study 1: Antitumor Evaluation
A series of triazole derivatives were synthesized and tested for their anticancer properties. The results indicated that several compounds exhibited strong efficacy against cancer cells, with IC50 values demonstrating potent activity.
| Compound | IC50 Value (µM) | Target Cancer Cell Line |
|---|---|---|
| Triazole Derivative A | 15.72 | Human breast carcinoma |
| Triazole Derivative B | 12.53 | Human leukemia |
Case Study 2: Mechanistic Studies
Mechanistic studies have revealed that the compound may exert its anticancer effects through:
- Inhibition of COX Enzymes : Leading to reduced prostaglandin synthesis.
- Modulation of Cytokine Production : Altering key cytokine levels such as TNF-alpha.
- Influence on Lymphocyte Proliferation : Regulating T-cell responses and potentially enhancing or suppressing immune functions depending on the context.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
